n-Pentylboronic acid

Overview

Description

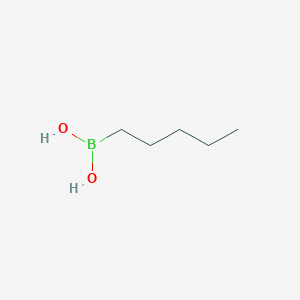

Pentyldihydroxyborane, also known as pentylboronic acid, is an organic boron compound with the molecular formula C5H13BO2. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents. This compound is known for its unique chemical properties and is widely used in organic synthesis and various industrial applications.

Mechanism of Action

Target of Action

Boronic acids and their esters, in general, are known to interact with various enzymes and proteins . For instance, Phenylboronic acid, a similar compound, has been reported to interact with Cocaine esterase .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can influence their function .

Biochemical Pathways

Boronic acids and their esters are often used in the synthesis of various biochemical compounds, suggesting they may play a role in multiple biochemical pathways .

Pharmacokinetics

It’s known that boronic acids and their esters are marginally stable in water, undergoing hydrolysis . This could potentially affect their bioavailability and pharmacokinetics.

Result of Action

n-Pentylboronic acid has been used in the synthesis of (-)-Δ8-THC and (-)-Δ9-THC . It also aids in the synthesis of boronic acid inhibitors of endothelial lipase . These results suggest that this compound can influence the synthesis of various biochemical compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, boronic acids and their esters are known to be sensitive to pH changes, with their stability decreasing in acidic conditions . Additionally, they are only marginally stable in water, undergoing hydrolysis .

Biochemical Analysis

Biochemical Properties

n-Pentylboronic acid, like other boronic acids, is known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction leads to their utility in various biochemical applications. The compound’s unique properties as a mild organic Lewis acid, coupled with its mitigated reactivity profile, makes it particularly attractive as a synthetic intermediate .

Molecular Mechanism

The molecular mechanism of this compound is largely based on its ability to interact with other molecules. For instance, in the Suzuki–Miyaura cross-coupling reaction, this compound can participate in the formation of carbon-carbon bonds, a process that is widely applied in organic synthesis .

Temporal Effects in Laboratory Settings

Boronic acids are known for their stability, which suggests that this compound may exhibit long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

Boronic acids are known to interact with diols, which could potentially influence metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyldihydroxyborane can be synthesized through the reaction of pentanol with boron trioxide or boric acid under acidic conditions. The reaction typically involves heating the reactants to a temperature of around 100-150°C. Another common method involves the hydroboration of pentene with diborane, followed by oxidation with hydrogen peroxide to yield pentyldihydroxyborane.

Industrial Production Methods: In industrial settings, pentyldihydroxyborane is often produced through the hydroboration of pentene using diborane as the boron source. This method is preferred due to its high yield and efficiency. The reaction is carried out in a solvent such as tetrahydrofuran, and the product is purified through distillation or recrystallization.

Types of Reactions:

Oxidation: Pentyldihydroxyborane can undergo oxidation reactions to form pentylboronic acid. Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: This compound can be reduced to form pentylborane using reducing agents such as lithium aluminum hydride.

Substitution: Pentyldihydroxyborane can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups. For example, reaction with halogens can yield pentylhaloboranes.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium perborate, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkyl halides, and other electrophiles.

Major Products Formed:

Oxidation: Pentylboronic acid.

Reduction: Pentylborane.

Substitution: Pentylhaloboranes and other substituted boranes.

Scientific Research Applications

Pentyldihydroxyborane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Biology: Pentyldihydroxyborane derivatives are used in the development of fluorescent probes for detecting biomolecules.

Industry: This compound is used as an intermediate in the production of polymers, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

Pentyldihydroxyborane is unique among boron compounds due to its specific structure and reactivity. Similar compounds include:

Methylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.

Phenylboronic acid: Known for its applications in the development of sensors and as a building block in organic synthesis.

Butylboronic acid: Similar in structure but with different reactivity and applications.

Compared to these compounds, pentyldihydroxyborane offers unique advantages in terms of its solubility, reactivity, and versatility in various chemical reactions and applications.

Biological Activity

n-Pentylboronic acid (n-PBA) is a member of the boronic acid family, which has garnered attention in various biological applications due to its unique properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cancer cells, and potential therapeutic applications.

Overview of this compound

This compound is characterized by a pentyl group attached to a boronic acid functional group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in biochemical applications, including drug delivery systems and molecular sensors.

The biological activity of this compound primarily involves its interaction with cellular components through the formation of complexes with cis-diols present on glycoproteins and other biomolecules. This interaction can disrupt normal cellular functions, particularly in cancer cells.

- Binding Affinity : n-PBA exhibits a high binding affinity for sialic acids on cell surfaces, which are often overexpressed in cancer cells. This specificity can be exploited for targeted drug delivery and therapeutic interventions.

Effects on Cancer Cells

Research indicates that this compound has significant antiproliferative effects on various cancer cell lines. Below are some key findings:

Table 1: Antiproliferative Effects of this compound on Cancer Cell Lines

Case Studies

- Inhibition of Migration : A study demonstrated that this compound significantly inhibits the migration of DU-145 prostate cancer cells at concentrations as low as 1 µM, while not affecting non-tumorigenic cells. This selectivity suggests its potential as a therapeutic agent targeting metastatic properties without harming normal tissues .

- Apoptosis Induction : In A2780 ovarian cancer cells, this compound was found to induce apoptosis characterized by caspase-3 activation and cell cycle arrest at the G2/M phase. These findings indicate that n-PBA may serve as a candidate for further development as an anticancer agent .

- Cell Adhesion Disruption : Research has shown that treatment with this compound disrupts cell adhesion in HeLa cells by interfering with the binding of glycoproteins essential for maintaining cellular integrity. This disruption can lead to increased cell detachment and potential metastasis .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise in several therapeutic areas:

- Targeted Drug Delivery : The ability of n-PBA to selectively bind to cancer cell markers can be harnessed to develop targeted drug delivery systems that minimize side effects associated with conventional chemotherapy.

- Cancer Treatment : As an antiproliferative agent, this compound could be integrated into treatment regimens for various cancers, particularly those characterized by high expression of sialic acids.

- Biomolecular Sensing : Its binding properties make this compound suitable for developing biosensors that detect specific biomolecules in clinical diagnostics.

Properties

IUPAC Name |

pentylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13BO2/c1-2-3-4-5-6(7)8/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWPXVJNCQKYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326166 | |

| Record name | n-Pentylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4737-50-2 | |

| Record name | B-Pentylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4737-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentaneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4737-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Pentylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PENTANEBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WP8AMD5MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.